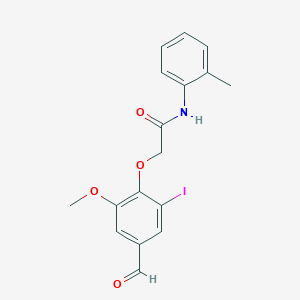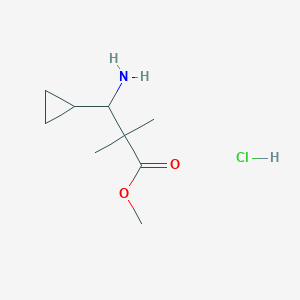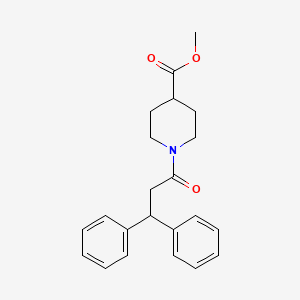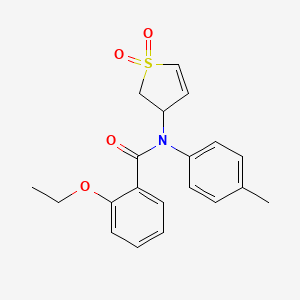
N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide” is a complex organic molecule. It contains several functional groups including an amide group, a cinnoline group, and methoxy groups attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, without specific research or data on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its polarity, and the aromatic rings could contribute to its stability .科学的研究の応用
Taste-Enhancing Agent
This compound has been studied for its potential as a taste-enhancing agent . It has shown promise in enhancing kokumi, umami, and salt tastes, which could be significant in the food industry for creating flavorful products with reduced sodium content .
Pharmaceutical Research
Due to the structural similarity with other bioactive cinnoline derivatives, this compound may have applications in pharmaceutical research. Cinnoline derivatives are known for their anticancer , antibacterial , and anti-inflammatory properties, making them valuable for drug development .
Molecular Docking Studies
The compound’s ability to bind and activate certain receptors suggests it could be used in molecular docking studies. This is crucial for understanding receptor-ligand interactions and developing new medications .
Chemical Synthesis
In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules, given its reactive carboxamide group and stable cinnoline core .
Sensory Evaluation
It has been utilized in sensory evaluation studies to understand its impact on human taste perception, which is essential for developing new food additives .
Nutritional Science
Research into this compound’s taste-enhancing properties could lead to its application in nutritional science, particularly in creating diet foods that are both palatable and low in sodium .
Neurological Studies
Given the interest in cinnoline derivatives for their potential effects on brain disorders, this compound might be used in neurological studies to explore new treatments for neuroinflammation-related conditions .
Material Science
The structural features of this compound make it a candidate for material science research, where it could contribute to the development of new materials with specific desired properties .
将来の方向性
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-13-12-16(21(14-18)31-2)15-25-24(29)22-23(28)19-10-6-7-11-20(19)27(26-22)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFORNISJEGNHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

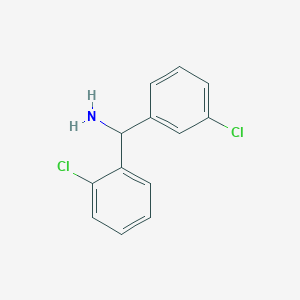
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
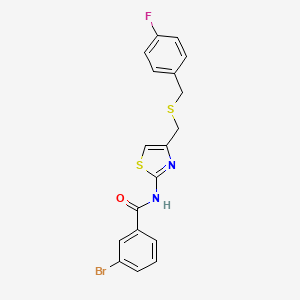
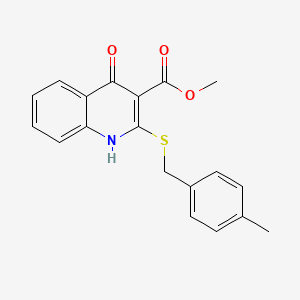
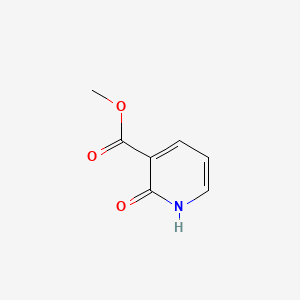
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

